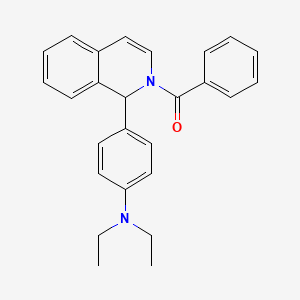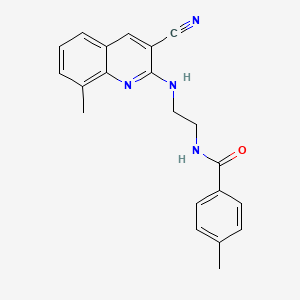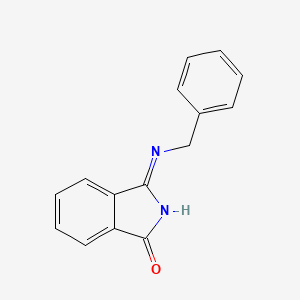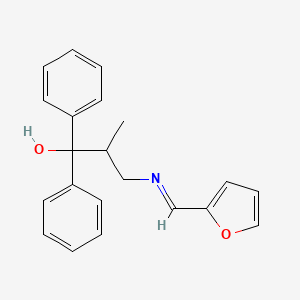
1,1-Diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol is a Schiff base compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is synthesized from furan-2-carboxaldehyde and 2-methyl-1,1-diphenylpropan-1-ol, and it exhibits unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol typically involves the condensation reaction between furan-2-carboxaldehyde and 2-methyl-1,1-diphenylpropan-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol involves its interaction with biological targets such as enzymes and receptors. The Schiff base moiety can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((Benzylidene)amino)-2-methyl-1,1-diphenylpropan-1-ol
- (E)-3-((Thiophen-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol
- (E)-3-((Pyridin-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol
Uniqueness
(E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
78186-50-2 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethylideneamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C21H21NO2/c1-17(15-22-16-20-13-8-14-24-20)21(23,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,16-17,23H,15H2,1H3 |
InChI Key |
PLDZGJXWHJQSAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=CC1=CC=CO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


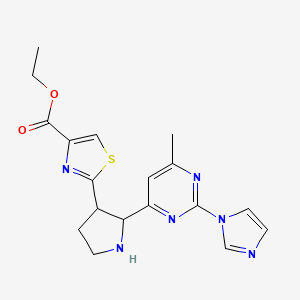
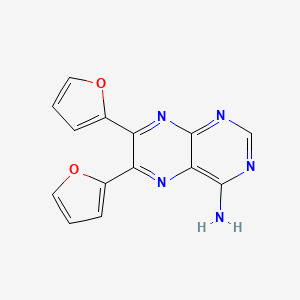
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)

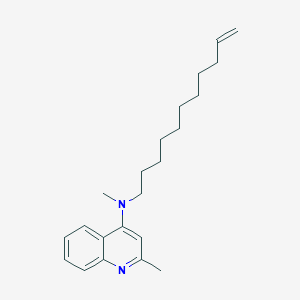
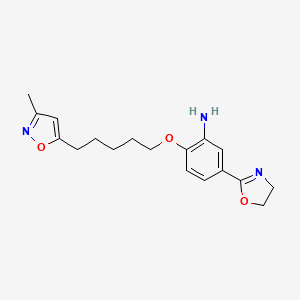

![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
